![molecular formula C12H10N2 B12964311 5,6-Dihydrobenzo[h]cinnoline](/img/structure/B12964311.png)
5,6-Dihydrobenzo[h]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydrobenzo[h]cinnoline is an organic compound belonging to the class of heterocyclic compounds known as cinnolines. Cinnolines are bicyclic structures containing a benzene ring fused to a pyridazine ring. This compound has garnered interest due to its potential pharmacological properties and applications in various fields of scientific research .
Preparation Methods
The synthesis of 5,6-Dihydrobenzo[h]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds, followed by cyclization and reduction steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
5,6-Dihydrobenzo[h]cinnoline undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 5,6-Dihydrobenzo[h]cinnoline exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
5,6-Dihydrobenzo[h]cinnoline can be compared to other similar compounds, such as:
Quinoline: Another bicyclic heterocycle with a nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5,6-dihydrobenzo[h]cinnoline |
InChI |
InChI=1S/C12H10N2/c1-2-4-11-9(3-1)5-6-10-7-8-13-14-12(10)11/h1-4,7-8H,5-6H2 |
InChI Key |
AWXUIFLUJGSDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1C=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)


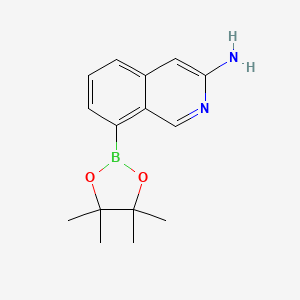
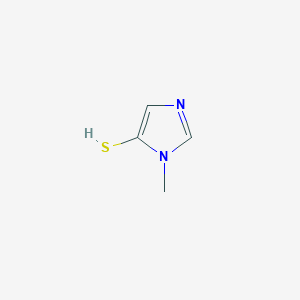

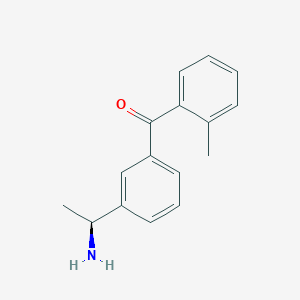
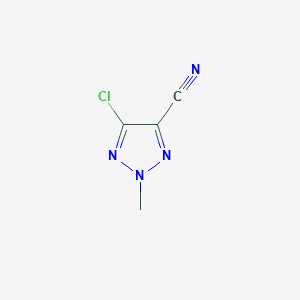

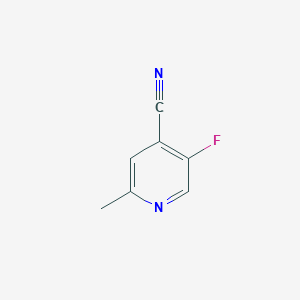
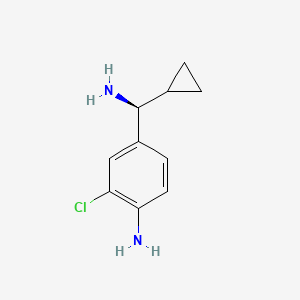
![2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12964320.png)
![N-((2S,3S,E)-1,3-Dihydroxyoctadec-4-en-2-yl)-6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanamide](/img/structure/B12964331.png)
![1-(Prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12964338.png)
